4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
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Overview
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The specific compound you’re asking about has various substituents on these rings, including a carboxylic acid group, an ethyl group, and a 3,5-dimethyl-1H-pyrazol-4-yl)methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole compounds, for example, are known to participate in a variety of reactions due to their multiple reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also depend on its molecular structure .Scientific Research Applications
Antimicrobial and Anticancer Potential
A study explored a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures related to 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid. These compounds exhibited significant antimicrobial and anticancer activities, outperforming doxorubicin in some tests, indicating their potential as therapeutic agents in antimicrobial and cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Transformation
Research on the synthesis and transformation of derivatives related to this compound has led to the development of novel compounds. These studies provide insights into the methods for obtaining functional derivatives, which are crucial for further applications in medicinal chemistry and material science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Structural and Dynamic Properties
The structural and dynamic properties of compounds similar to this compound have been studied using crystallography and solid-state NMR. These studies reveal polymorphism and solid-state proton transfer, contributing to our understanding of the chemical and physical behaviors of such compounds (Infantes, García, López, Claramunt, & Elguero, 2013).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) on bipyrazolic compounds, which are structurally related to this compound, demonstrated their potential as corrosion inhibitors. This research helps in understanding the electronic structure and reactivity of these compounds, laying the groundwork for their application in protecting materials against corrosion (Wang, Wang, Wang, Wang, & Liu, 2006).
Mechanism of Action
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Molecular simulation study: BMC Chemistry, 24(1), 1-11
- Imidazole derivatives: BMC Chemistry, 15(1), 12
- 3,5-Dimethylpyrazole: Wikipedia
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications for pyrazole compounds in fields like medicinal chemistry and drug discovery, it’s possible that future research could explore these areas further .
Biochemical Analysis
Biochemical Properties
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses have been found to be beneficial in modulating specific biochemical pathways without causing significant toxicity . High doses can lead to adverse effects, including organ toxicity and behavioral changes . Threshold effects
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDAUMNUZMIPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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